molecular formula C15H9Br2NO2 B2897419 2,4-Dibromo-1-(methylamino)anthracene-9,10-dione CAS No. 33278-77-2

2,4-Dibromo-1-(methylamino)anthracene-9,10-dione

Cat. No.: B2897419
CAS No.: 33278-77-2
M. Wt: 395.05
InChI Key: FJJMTRXALHEJFS-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(methylamino)anthracene-9,10-dione is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound belongs to the anthraquinone family, which is known for its diverse applications in various fields such as dyes, pharmaceuticals, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(methylamino)anthracene-9,10-dione typically involves the bromination of 1-(methylamino)anthracene-9,10-dione. The process begins by adding bromine to a mixture of 1-(methylamino)anthracene-9,10-dione and pyridine, followed by stirring and heating for several hours. The reaction mixture is then cooled, and the solid product is filtered and washed with hot water to remove pyridine hydrobromide, yielding this compound with a yield of 70-74% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved purification techniques, and more efficient bromination reagents.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 2,4-diamino derivative, while oxidation can produce a quinone derivative.

Scientific Research Applications

2,4-Dibromo-1-(methylamino)anthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new anticancer agents.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(methylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s bromine atoms and anthraquinone core allow it to interact with cellular proteins, potentially inhibiting their function. This interaction can lead to the disruption of essential cellular processes, such as DNA replication and repair, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound of 2,4-Dibromo-1-(methylamino)anthracene-9,10-dione, known for its use in dyes and as a precursor for various derivatives.

    1,4-Diaminoanthraquinone: A derivative with potential anticancer properties.

    2,3-Dibromoanthraquinone: Another brominated anthraquinone with similar reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-dibromo-1-(methylamino)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2NO2/c1-18-13-10(17)6-9(16)11-12(13)15(20)8-5-3-2-4-7(8)14(11)19/h2-6,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJMTRXALHEJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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